molecular formula C18H22N2O2S2 B15151053 Cyclohexane, 1,3-bis[(thiophene-2-carbonyl)amino]methyl-

Cyclohexane, 1,3-bis[(thiophene-2-carbonyl)amino]methyl-

Katalognummer: B15151053
Molekulargewicht: 362.5 g/mol
InChI-Schlüssel: XJNYOLRKBKVAQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-({3-[(THIOPHEN-2-YLFORMAMIDO)METHYL]CYCLOHEXYL}METHYL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound, with its unique structure, holds potential for various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and basic conditions to generate thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives can involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The choice of reagents and reaction conditions can vary depending on the specific derivative being synthesized.

Analyse Chemischer Reaktionen

Types of Reactions

Thiophene derivatives, including N-({3-[(THIOPHEN-2-YLFORMAMIDO)METHYL]CYCLOHEXYL}METHYL)THIOPHENE-2-CARBOXAMIDE, can undergo various chemical reactions such as:

    Oxidation: Thiophene rings can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the thiophene ring.

Wirkmechanismus

The mechanism of action of N-({3-[(THIOPHEN-2-YLFORMAMIDO)METHYL]CYCLOHEXYL}METHYL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. Thiophene derivatives can modulate various biological pathways, including enzyme inhibition and receptor binding. The exact mechanism depends on the specific structure and functional groups present in the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-({3-[(THIOPHEN-2-YLFORMAMIDO)METHYL]CYCLOHEXYL}METHYL)THIOPHENE-2-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both formamido and carboxamide groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiophene derivatives .

Eigenschaften

Molekularformel

C18H22N2O2S2

Molekulargewicht

362.5 g/mol

IUPAC-Name

N-[[3-[(thiophene-2-carbonylamino)methyl]cyclohexyl]methyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H22N2O2S2/c21-17(15-6-2-8-23-15)19-11-13-4-1-5-14(10-13)12-20-18(22)16-7-3-9-24-16/h2-3,6-9,13-14H,1,4-5,10-12H2,(H,19,21)(H,20,22)

InChI-Schlüssel

XJNYOLRKBKVAQA-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CC(C1)CNC(=O)C2=CC=CS2)CNC(=O)C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.